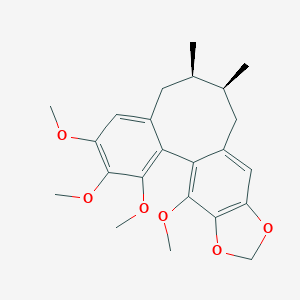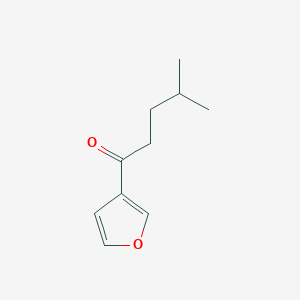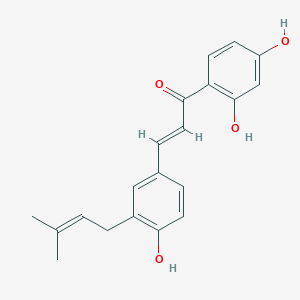
licoagrochalcone A
Overview
Description
Licoagrochalcone A is a flavonoid compound primarily extracted from the roots of Glycyrrhiza uralensis Fisch. ex DC. This compound is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and anti-parasitic activities . It has a molecular formula of C21H22O4 and is widely used in traditional Chinese medicine to enhance the pharmacological effects of other medicinal herbs .
Scientific Research Applications
Licoagrochalcone A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various chalcone derivatives with potential bioactivities.
Biology: this compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects against various diseases, including cancer, inflammation, and microbial infections.
Industry: this compound is used in the development of natural health products and cosmetics due to its antioxidant and skin-protective properties
Mechanism of Action
Licoagrochalcone A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits cell proliferation and induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR, P53, and NF-κB.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the activation of NF-κB and MAPK pathways.
Antioxidant Activity: It scavenges free radicals and enhances the expression of antioxidant enzymes through the Nrf2 pathway.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Licoagrochalcone A demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It interacts with several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .
Cellular Effects
This compound has been shown to inhibit the proliferation of human lung cancer cell lines A549 and H460 by inducing G2/M cell cycle arrest and ER stress . It also significantly inhibited the expression of PD-L1 by blocking the interaction between p65 and Ras, thus inhibiting cell proliferation and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the expression of PD-L1 by blocking the interaction between p65 and Ras .
Temporal Effects in Laboratory Settings
Its wide range of pharmacological properties and interactions with various signaling pathways suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully studied. Its wide range of pharmacological properties suggests that it may have different effects at different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Its wide range of pharmacological properties suggests that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Its wide range of pharmacological properties suggests that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licoagrochalcone A can be synthesized through various chemical reactions involving chalcone derivatives. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Glycyrrhiza uralensis using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Licoagrochalcone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcone derivatives .
Comparison with Similar Compounds
Licoagrochalcone A is compared with other similar compounds such as Licochalcone B, Licochalcone C, and Glycyglabrone:
properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGLERLRIQATC-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316001 | |
| Record name | Licoagrochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202815-28-9 | |
| Record name | Licoagrochalcone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licoagrochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of licoagrochalcone A?
A1: this compound has demonstrated antiplasmodial activity. This means it can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria. [] It has also shown inhibitory activity against avian and swine influenza viruses. []
Q2: Which plant species are known to contain this compound?
A2: this compound has been isolated from the root bark of Erythrina abyssinica [] and the roots of Glycyrrhiza uralensis (licorice). [] It has also been found in Pteris multifida. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do mention its classification as a chalcone. Chalcones are characterized by their open-chain structure, as opposed to the flavanoids from which they are derived, which have three rings. [] To determine the exact molecular formula and weight, further investigation into its chemical structure is needed.
Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?
A4: While the provided abstracts don't directly investigate the SAR of this compound, one study mentions the synthesis of licoagrochalcone B and its unnatural derivatives to explore their biological activities. [] This suggests that modifications to the chalcone structure can influence its potency and potential applications. Further research is needed to specifically explore the SAR of this compound.
Q5: What are the traditional medicinal uses of plants containing this compound?
A5: Glycyrrhiza glabra (licorice), a source of this compound, has a long history of medicinal use. It is documented in the ShenNongBenCaoJing, an ancient Chinese medicinal text, and is traditionally used as an antiviral and antibacterial agent. [] Patrinia villosa, another source of this compound, is also utilized in traditional Chinese medicine for its antiviral and antibacterial properties. []
Q6: Have any specific molecular targets for this compound been identified?
A6: Although the provided research doesn't pinpoint specific molecular targets for this compound, related research suggests that its structural analogue, licochalcone C, exhibits anti-inflammatory effects by potentially targeting the NFκB pathway and influencing iNOS expression. [] Further studies are necessary to determine if this compound shares similar mechanisms of action.
Q7: What is the current understanding of the biosynthesis pathway of this compound?
A8: While the provided research doesn't directly investigate the biosynthesis pathway of this compound, a study on Cissus rotundifolia identified genes involved in the flavonoid biosynthesis pathway. [] Given that this compound is a chalcone, a subclass of flavonoids, this research offers insights into the potential biosynthetic route. Further research focusing on this compound's specific biosynthesis is required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



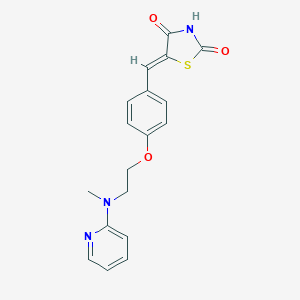
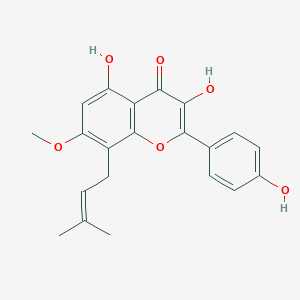
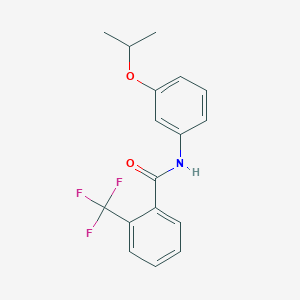
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
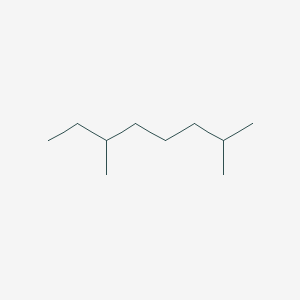

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
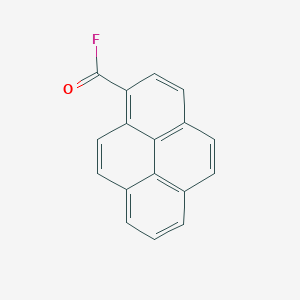


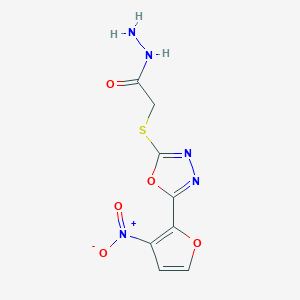
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
